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Compound of Interest

Compound Name: Benzyl 6-aminonicotinate

Cat. No.: B582071

Abstract

This technical guide provides a comprehensive overview of the theoretical spectroscopic data
for Benzyl 6-aminonicotinate (CAS No. 935687-49-3). Due to the limited availability of direct
experimental spectra in public databases, this document presents predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of
its constituent functional groups: a 6-aminopyridine ring and a benzyl ester moiety. This guide
Is intended for researchers, scientists, and professionals in drug development, offering a
detailed reference for the characterization of this compound. The document also outlines
standardized experimental protocols for acquiring such spectra and includes a workflow
diagram for spectroscopic analysis.

Core Spectroscopic Data

The structural elucidation of Benzyl 6-aminonicotinate, with the molecular formula
C13H12N202, can be effectively achieved through a combination of modern spectroscopic
techniques. The data presented herein is a predictive summary based on established principles
of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The predicted chemical shifts for Benzyl 6-aminonicotinate are presented in the
following tables.
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Table 1: Predicted *H NMR Data for Benzyl 6-aminonicotinate (in CDClIs)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~8.10 d 1H H-2 (Pyridine ring)
~7.80 dd 1H H-4 (Pyridine ring)
7.30-7.45 m - Phenyl-H (Benzyl

group)

~6.50 d 1H H-5 (Pyridine ring)
~5.30 s 2H -CHz- (Benzyl group)
~4.80 brs 2H -NH:z

Table 2: Predicted 13C NMR Data for Benzyl 6-aminonicotinate (in CDCIs)

Chemical Shift (8) ppm Assighment
~166.0 C=0 (Ester)
~160.0 C-6 (C-NH2)
~150.0 C-2

~139.0 C-4

~136.0 C-ipso (Benzyl)
~128.7 C-para (Benzyl)
~128.5 C-ortho (Benzyl)
~128.2 C-meta (Benzyl)
~118.0 C-3

~108.0 C-5

~66.5 -CH:z- (Benzyl)
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Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the various functional groups within a molecule through

their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Benzyl 6-aminonicotinate

Wavenumber (cm~?)

Intensity

Assignment

3450-3300 Medium, Sharp (doublet) N-H stretch (Amine)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Weak Aliphatic C-H stretch
1720-1700 Strong C=0 stretch (Ester)
) C=C and C=N stretch (Pyridine
1620-1580 Medium-Strong )
ring)
) Aromatic C=C stretch (Benzyl
1600-1450 Medium )
ring)
1300-1200 Strong C-O stretch (Ester)
1250-1150 Medium C-N stretch (Amine)
C-H out-of-plane bend
750-700 Strong

(Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Benzyl 6-aminonicotinate, Electrospray lonization (ESI) is a suitable soft

ionization technique.

Table 4: Predicted Mass Spectrometry Data for Benzyl 6-aminonicotinate (ESI-MS)
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mlz lon Notes

Protonated molecular ion

229.10 [M+H]+

(base peak)
122.05 [M - CsH7O]* Loss of the benzyloxy group
91.05 [C7HA]* Benzyl cation

Experimental Protocols

The following are generalized, yet detailed, methodologies for the acquisition of the
spectroscopic data presented.

NMR Spectroscopy

e Sample Preparation:

o Weigh approximately 10-20 mg of Benzyl 6-aminonicotinate for *H NMR (or 50-100 mg
for 3C NMR) and transfer it to a clean, dry vial.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs).
o Ensure the sample is fully dissolved, using gentle vortexing if necessary.

o Filter the solution through a pipette with a small cotton or glass wool plug directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
e 1H NMR Acquisition:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to optimize its homogeneity.
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o Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-
degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds.

o Process the Free Induction Decay (FID) with an exponential window function and Fourier
transform.

o Phase the spectrum and reference it to the residual solvent peak or an internal standard
(e.g., TMS at 0.00 ppm).

e 13C NMR Acquisition:
o Following *H NMR acquisition, switch the spectrometer to the 13C nucleus frequency.
o Use a standard proton-decoupled pulse sequence.

o Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, an
acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

o Alarger number of scans will be required compared to *H NMR to achieve an adequate
signal-to-noise ratio.

o Process the FID, phase the spectrum, and reference it to the solvent peak (e.g., CDCIs at
77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal of the FTIR spectrometer is clean.
o Place a small amount of solid Benzyl 6-aminonicotinate directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:
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[e]

Collect a background spectrum of the empty, clean ATR crystal.

(¢]

Collect the sample spectrum.

[¢]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The spectrum is usually recorded over a range of 4000 to 400 cm™1,

Mass Spectrometry (ESI-MS)

e Sample Preparation:

o Prepare a dilute solution of Benzyl 6-aminonicotinate (approximately 1-10 pg/mL) in a
suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid
(e.g., 0.1%) to promote protonation.

o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).
o Set the ESI source to positive ion mode to detect the protonated molecule [M+H]*.
o Apply a high voltage to the ESI needle (e.g., 3-5 kV).
o Use a heated capillary and nebulizing gas (e.g., nitrogen) to aid in desolvation.

o Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500
amu).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like Benzyl 6-aminonicotinate.
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Caption: Workflow for Spectroscopic Analysis.

» To cite this document: BenchChem. [Spectroscopic Data of Benzyl 6-aminonicotinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b582071#spectroscopic-data-for-benzyl-6-
aminonicotinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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